molecular formula C4H10FN B2947776 3-fluoro-N-methylpropan-1-amine CAS No. 1388715-25-0

3-fluoro-N-methylpropan-1-amine

Cat. No.: B2947776
CAS No.: 1388715-25-0
M. Wt: 91.129
InChI Key: OMMBEQZVNCHVOJ-UHFFFAOYSA-N
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Description

3-fluoro-N-methylpropan-1-amine: is an organic compound with the molecular formula C4H10FN It is a primary amine where the nitrogen atom is bonded to a methyl group and a 3-fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpropan-1-amine typically involves the reaction of 3-fluoropropylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal such as palladium or platinum supported on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-fluoro-N-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products:

    Oxidation: Formation of N-methyl-3-fluoropropanamide.

    Reduction: Formation of N-methylpropan-1-amine.

    Substitution: Formation of 3-chloro-N-methylpropan-1-amine or 3-bromo-N-methylpropan-1-amine.

Scientific Research Applications

Chemistry: 3-fluoro-N-methylpropan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of amines. It helps in understanding the role of fluorine in biological systems and its impact on molecular interactions.

Medicine: The compound is investigated for its potential use in pharmaceuticals. Fluorinated amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

  • 3-chloro-N-methylpropan-1-amine
  • 3-bromo-N-methylpropan-1-amine
  • N-methylpropan-1-amine

Comparison: 3-fluoro-N-methylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and reactivity. Compared to its chloro and bromo counterparts, the fluorinated compound exhibits higher metabolic stability and lower toxicity, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

3-fluoro-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMBEQZVNCHVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388715-25-0
Record name 3-fluoro-N-methylpropan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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